molecular formula C5H8O2S B15164265 (2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol CAS No. 183550-06-3

(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol

Cat. No.: B15164265
CAS No.: 183550-06-3
M. Wt: 132.18 g/mol
InChI Key: BNWUKBAATIDFNJ-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol is a chiral compound with a unique structure that includes a thiophene ring and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric dihydroxylation of 4-methylthiophene using a chiral osmium catalyst. The reaction conditions often include the use of a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like acetone or tert-butyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methylthiophene-2,3-dione.

    Reduction: Formation of 4-methylthiophene-2,3-dithiol.

    Substitution: Formation of 4-methyl-2,3-dihalothiophene derivatives.

Scientific Research Applications

(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its chiral properties which can influence the efficacy and safety of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-Dihydroquercetin: Known for its antioxidant properties.

    (2R,3R)-Dihydromyricetin: Studied for its antimicrobial activity.

    (2R,3R)-Dihydroxy-2,3-dihydrothiophene: Similar structure but lacks the methyl group.

Uniqueness

(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol is unique due to the presence of both hydroxyl groups and a methyl group on the thiophene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

183550-06-3

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

(2R,3R)-4-methyl-2,3-dihydrothiophene-2,3-diol

InChI

InChI=1S/C5H8O2S/c1-3-2-8-5(7)4(3)6/h2,4-7H,1H3/t4-,5-/m1/s1

InChI Key

BNWUKBAATIDFNJ-RFZPGFLSSA-N

Isomeric SMILES

CC1=CS[C@H]([C@@H]1O)O

Canonical SMILES

CC1=CSC(C1O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.